9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro-
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Overview
Description
9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- is a derivative of carbazole, an aromatic heterocyclic organic compound. This compound is characterized by the presence of a carbazole moiety linked to an ethanol group, with the carbazole ring being partially hydrogenated. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- typically involves the reduction of carbazole derivatives. One common method is the hydrogenation of carbazole in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting tetrahydrocarbazole is then reacted with ethylene oxide to introduce the ethanol group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and subsequent functionalization. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Types of Reactions:
Oxidation: 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- can undergo oxidation reactions to form carbazole-9-aldehyde or carbazole-9-carboxylic acid derivatives.
Reduction: The compound can be further reduced to fully hydrogenate the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Carbazole-9-aldehyde, carbazole-9-carboxylic acid.
Reduction: Fully hydrogenated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
Scientific Research Applications
9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives and polymers with optoelectronic properties.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. For example, as a butyrylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .
Comparison with Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A fully hydrogenated derivative of carbazole.
Carbazole-9-ethanol: A non-hydrogenated version of the compound.
Indole derivatives: Compounds with a similar aromatic heterocyclic structure but with different functional groups and properties.
Uniqueness: 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- is unique due to its partially hydrogenated carbazole ring, which imparts distinct chemical and physical properties. This partial hydrogenation enhances its stability and modifies its electronic properties, making it suitable for specific applications in optoelectronics and medicinal chemistry .
Biological Activity
9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- (CAS No. 178174-35-1) is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
9H-Carbazole-9-ethanol is characterized by a tetrahydro structure that contributes to its unique reactivity and biological interactions. The compound's molecular structure can be represented as follows:
Property | Value |
---|---|
IUPAC Name | 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- |
Molecular Formula | C13H13N |
Molecular Weight | 185.25 g/mol |
CAS Number | 178174-35-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance, derivatives similar to 9H-Carbazole-9-ethanol have shown selective cytotoxicity against melanoma cells by inducing apoptosis through the activation of the p53 signaling pathway. This mechanism involves upregulation of caspase activity and inhibition of cell proliferation without significantly affecting normal cells .
Case Study:
A study demonstrated that a related carbazole derivative induced apoptosis in melanoma cells by enhancing p53 phosphorylation and activating downstream MAPK pathways. In vivo assays confirmed reduced tumor growth with minimal toxicity to normal tissues .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. A series of 1,2,3,4-tetrahydrocarbazole derivatives were synthesized and evaluated as selective inhibitors of butyrylcholinesterase (BChE), an enzyme associated with Alzheimer's disease pathology. One derivative exhibited an IC50 value of 0.11 μM against BChE and demonstrated cognitive enhancement in animal models .
Table: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Induces apoptosis via p53 activation | , |
Neuroprotective | Selective BChE inhibition; cognitive enhancement |
The biological activity of 9H-Carbazole-9-ethanol is primarily attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound activates apoptotic pathways through p53 signaling and caspase activation.
- Enzyme Inhibition : It selectively inhibits BChE, which may help in managing neurodegenerative diseases like Alzheimer's.
Synthesis and Derivatives
The synthesis of 9H-Carbazole-9-ethanol can be achieved through various chemical reactions involving carbazole precursors. Its derivatives have been extensively studied for enhanced biological activities.
Example Synthesis Pathway:
A common synthetic route involves the condensation of carbazole derivatives with suitable reagents under controlled conditions to yield various functionalized products that exhibit improved pharmacological profiles .
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1,3,5,7,16H,2,4,6,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQONTKKCARMUHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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